Estramustine Phosphate PFS and PSA Response vs. Docetaxel and Cabazitaxel in CRPC Network Meta-Analysis
In a network meta-analysis of 10 randomized controlled trials comprising 3590 patients with castration-resistant prostate cancer (CRPC), the docetaxel + estramustine + prednisone (DEP) regimen achieved the highest probability ranking for progression-free survival (PFS) and prostate-specific antigen (PSA) response among four comparator arms [1]. DEP ranked first for PFS time and PSA response, whereas cabazitaxel + prednisone (CP) ranked first for overall survival (OS) and tumor response, and mitoxantrone + prednisone (MP) ranked first for safety outcomes [1]. The analysis concluded that DEP was associated with less survival benefit (OS), similar clinical improvement, and more adverse events compared to docetaxel + prednisone (DP) or CP, positioning DEP as having a distinct efficacy-toxicity trade-off profile rather than being interchangeable with taxane-based regimens [1].
| Evidence Dimension | Probability ranking among four chemotherapy regimens for CRPC outcomes |
|---|---|
| Target Compound Data | DEP (docetaxel + estramustine + prednisone): Rank #1 for PFS and PSA response |
| Comparator Or Baseline | CP (cabazitaxel + prednisone): Rank #1 for OS and tumor response; DP (docetaxel + prednisone): comparable OS/PFS to CP; MP (mitoxantrone + prednisone): Rank #1 for safety |
| Quantified Difference | DEP ranked first for PFS and PSA response but had less OS benefit than DP/CP; no significant difference detected among DP, CP, and DEP except for severe adverse events |
| Conditions | Network meta-analysis of 10 RCTs (N=3590) in castration-resistant prostate cancer; R software 3.3.2; node-splitting consistency assessment |
Why This Matters
This evidence identifies the precise clinical scenario where estramustine-containing regimens offer maximal differentiation—PFS prolongation and PSA decline—guiding procurement for CRPC-focused research programs.
- [1] Song P, Huang C, Wang Y. The efficacy and safety comparison of docetaxel, cabazitaxel, estramustine, and mitoxantrone for castration-resistant prostate cancer: A network meta-analysis. Int J Surg. 2018;56:133-140. PMID: 29906643. View Source
